

Inter-laboratory Comparison of Fuziline Quantification: A Guide for Researchers

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Compound of Interest

Compound Name: Fuziline (Standard)

Cat. No.: B8086807

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This guide provides a comparative overview of analytical methodologies for the quantification of Fuziline, a diterpenoid alkaloid with significant pharmacological interest. The data presented is compiled from published, validated studies to offer a valuable resource for researchers, scientists, and professionals in drug development for selecting and implementing robust analytical methods.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for Fuziline quantification as reported in various studies. This allows for a direct comparison of key validation parameters across different "virtual" laboratories.

Table 1: Chromatographic Conditions and Linearity

"Laboratory" " (Method)	Analytical Column	Mobile Phase	Flow Rate (mL/min)	Linearity Range (ng/mL)	Correlation Coefficient (r ²)
Lab A (UHPLC- qTOF-MS)	Acquity UPLC BEH C18	0.1% formic acid in water and methanol (80:20, v/v)	0.25	1 - 200	> 0.997
Lab B (UPLC-Q- TOF-MS)	Acquity UPLC BEH C18	Gradient elution	0.25	2 - 400	> 0.9971
Lab C (HILIC- MS)	HILIC Chrom Matrix HP amide (5µm, 10cm×3.0mm I.D.)	Isocratic elution	0.2	1 - 1000	0.999

Table 2: Sensitivity, Precision, and Recovery

"Laboratory" " (Method)	LLOQ (ng/mL)	LOD (ng/mL)	Intra-day Precision (RSD%)	Inter-day Precision (RSD%)	Recovery (%)
Lab A (UHPLC- qTOF-MS)	Not Reported	Not Reported	Acceptable	Acceptable	Acceptable
Lab B (UPLC-Q- TOF-MS)	0.8	Not Reported	2.11 - 3.11	3.12 - 3.81	Not Reported
Lab C (HILIC- MS)	1	0.5	1.5 - 3.3	2.6 - 8.3	68.2 - 69.9

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: UHPLC-qTOF-MS for Fuziline in Rat Plasma

- Sample Preparation: Specific details on the extraction procedure were not available in the provided search results.
- Chromatography:
 - System: Ultra-High-Performance Liquid Chromatography (UHPLC).
 - Column: Acquity UPLC BEH C18.
 - Mobile Phase: An isocratic mixture of 0.1% formic acid in aqueous solution and methanol (80:20, v/v).
 - Flow Rate: 0.25 mL/min.
 - Run Time: 3 minutes.
- Mass Spectrometry:
 - System: Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS).
 - Validation: The method was validated for precision, accuracy, recovery, and stability, all of which were found to be acceptable^{[1][2]}.

Method 2: UPLC-Q-TOF-MS for Fuziline in Beagle Dog Plasma

- Sample Preparation: Specific details on the extraction procedure were not available in the provided search results. An internal standard (Neoline) was used.
- Chromatography:
 - System: Ultra-Performance Liquid Chromatography (UPLC).
 - Column: Acquity UPLC BEH C18.
 - Mobile Phase: Gradient elution was employed.

- Flow Rate: 0.25 mL/min.
- Run Time: 4 minutes.
- Mass Spectrometry:
 - System: Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS).
 - Ionization Mode: Positive ion mode.
 - Validation: The method demonstrated good linearity with a lower limit of quantification of 0.8 ng/mL[3]. Fuziline was reported to be stable under various storage and processing conditions[3][4].

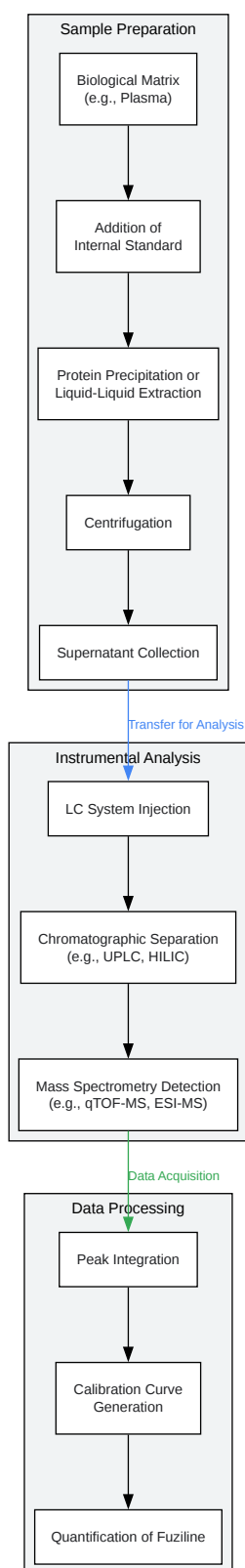
Method 3: HILIC-MS for Fuziline in Rat Plasma

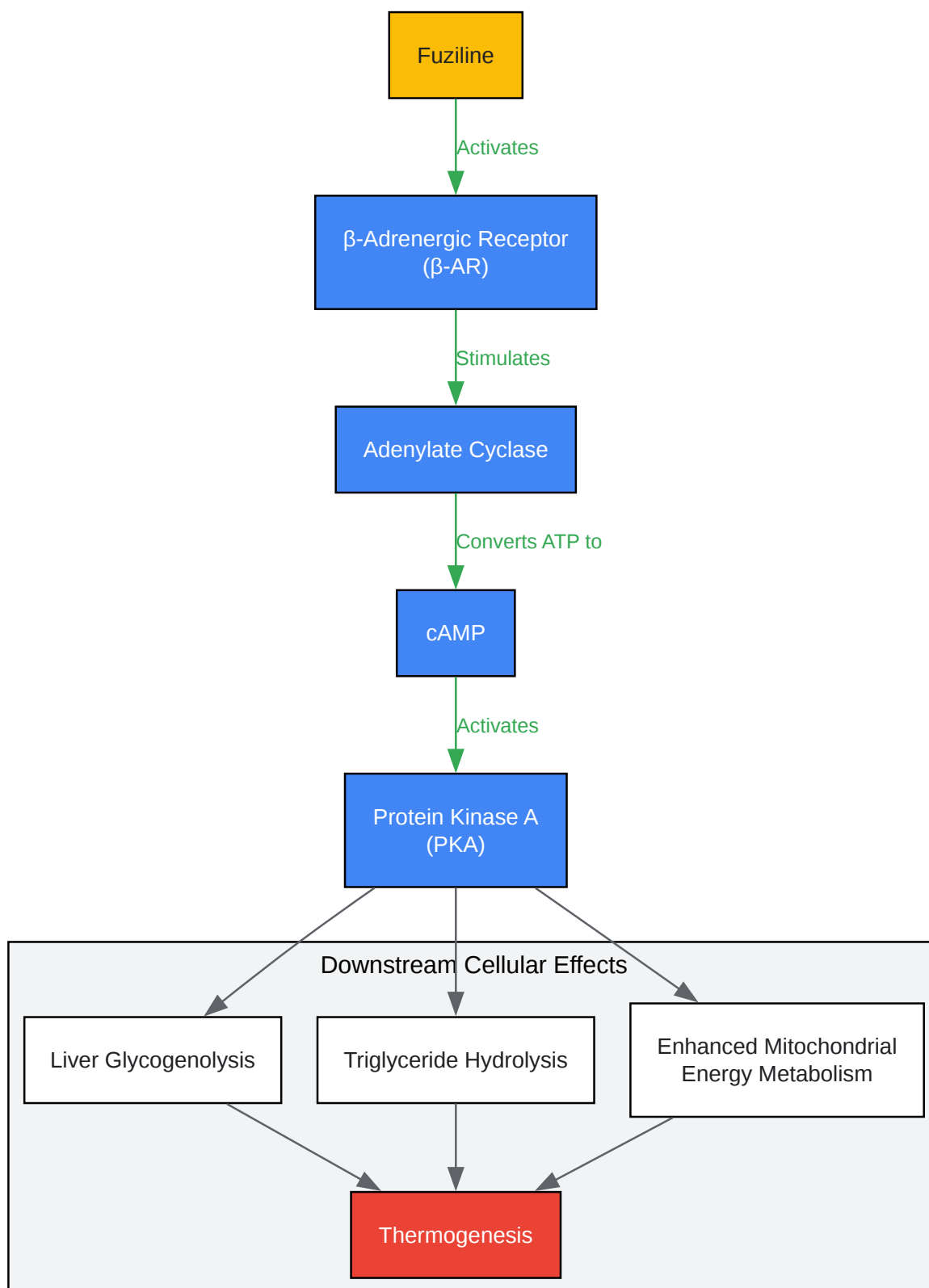
- Sample Preparation: Liquid-liquid extraction with ethyl acetate was performed. Guanfu base A was used as the internal standard.
- Chromatography:
 - System: Hydrophilic Interaction Liquid Chromatography (HILIC).
 - Column: HILIC Chrom Matrix HP amide (5µm, 10cm×3.0mm I.D.).
 - Mobile Phase: Isocratic elution.
 - Flow Rate: 0.2 mL/min.
- Mass Spectrometry:
 - System: Electrospray Ionization Mass Spectrometry (ESI-MS).
 - Ionization Mode: Positive ion mode.
 - Detection Mode: Selected Ion Monitoring (SIM).
 - Validation: The method showed a good linear relationship ($R^2=0.999$) in the range of 1-1000 ng/mL, with an LLOQ of 1 ng/mL and an LOD of 0.5 ng/mL[5]. The average recovery

ranged from 68.2% to 69.9%[\[5\]](#).

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for Fuziline quantification and a key signaling pathway associated with its mechanism of action.





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